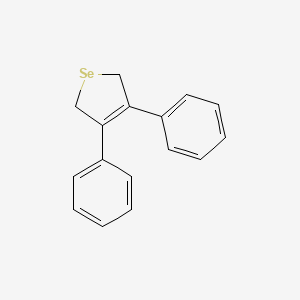
3,4-Diphenyl-2,5-dihydroselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-2,5-dihydroselenophene is a selenium-containing heterocyclic compound It is characterized by a five-membered ring structure with selenium as the heteroatom and two phenyl groups attached at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-2,5-dihydroselenophene typically involves the selenation of oxygen-containing heterocycles. One common method is the heterogenous-catalytic synthesis, where the corresponding oxygen-containing heterocycles are reacted with hydrogen selenide in the presence of catalysts such as zeokar-2 and aluminum oxide . The reaction is carried out at temperatures ranging from 240°C to 350°C, with optimal yields obtained between 290°C and 310°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of heterogenous catalysis and selenation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-2,5-dihydroselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while nucleophilic substitution with amines can produce selenoamides.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-2,5-dihydroselenophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based drugs.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and electronic materials .
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-2,5-dihydroselenophene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s phenyl groups also contribute to its reactivity and potential interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle without phenyl groups.
2,5-Dihydro-3,4-diphenylthiophene: A sulfur analog with similar structural features but different chemical properties.
3,4-Diphenyl-2,5-dihydrofuran: An oxygen analog with distinct reactivity.
Uniqueness
3,4-Diphenyl-2,5-dihydroselenophene is unique due to its selenium content, which imparts distinct redox properties and potential biological activities. Its phenyl groups also enhance its stability and reactivity compared to simpler selenophene derivatives .
Eigenschaften
CAS-Nummer |
113495-60-6 |
|---|---|
Molekularformel |
C16H14Se |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
3,4-diphenyl-2,5-dihydroselenophene |
InChI |
InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
PSJBFSIQEPUDCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)


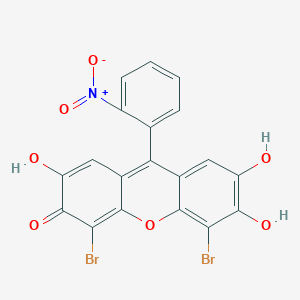
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
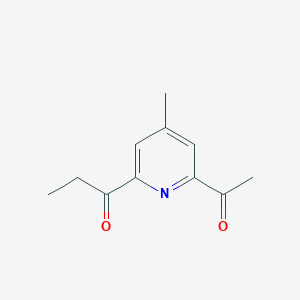
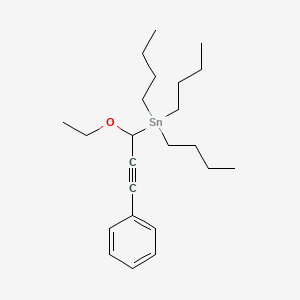
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
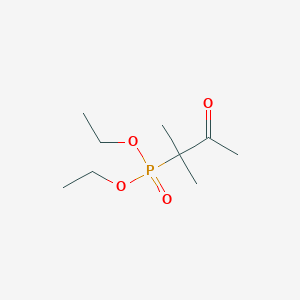
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
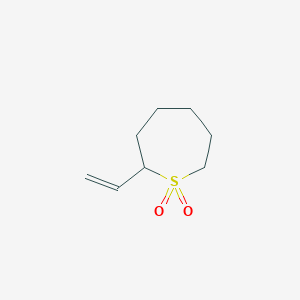
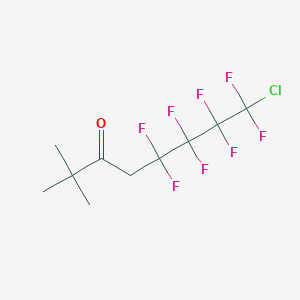
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
